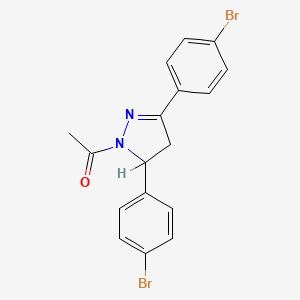

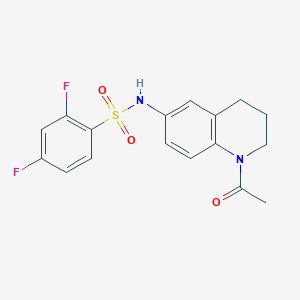

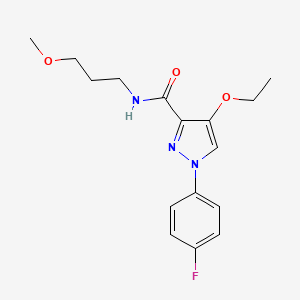

![molecular formula C9H11ClN2 B2589241 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride CAS No. 2406235-07-0](/img/structure/B2589241.png)

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 2406235-07-0 . It has a molecular weight of 182.65 .

Molecular Structure Analysis

The InChI code for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is 1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Aplicaciones Científicas De Investigación

Influence on Hammett–Zuman Correlations

Research on the influence of acidity level in acetonitrile, including compounds similar to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride, has shown that these compounds can affect electron transfer and chemically coupled reactions. Studies suggest that the substituent effect is not limited to electron transfer but also extends to chemically coupled reactions, indicating a broader applicability in understanding reaction dynamics and mechanisms (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Catalytic Applications

In the field of catalysis, research has been conducted on the mono-methylation of phenylacetonitrile, which is related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride. A novel catalyst, potassium-promoted lanthanum-magnesium oxide, was reported for its effectiveness in the selective mono-methylation process. This process is crucial for the synthesis of intermediates used in the pharmaceutical industry, highlighting the compound's role in facilitating important chemical transformations (Molleti & Yadav, 2017).

Polymerization Processes

The living cationic ring-opening polymerizations of compounds structurally related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride have been enhanced in acetonitrile at high temperatures using microwave irradiation. This method significantly accelerates reaction rates while maintaining the polymerization's livingness, showcasing the potential for efficient polymer synthesis (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).

Kinetic Studies

Kinetic studies have explored the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. Significant kinetic sonication effects were observed, suggesting that ultrasound can influence the rate of chemical reactions even in the absence of cavitation. This research provides insight into the potential for using ultrasound to control and enhance chemical processes (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Mecanismo De Acción

The mechanism of action for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-(methylamino)phenyl]acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISBGRBQJAWCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

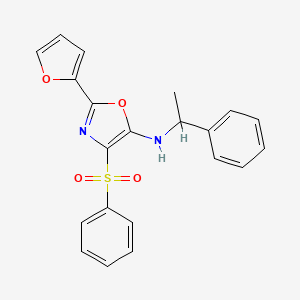

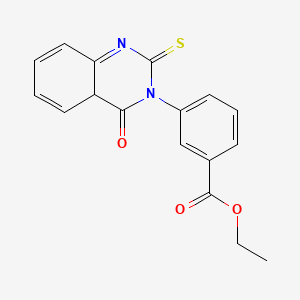

![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)

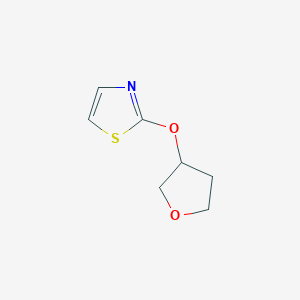

![Ethyl 5-bromomethyl-[1,2,3]thiadiazole-4-carboxylate](/img/structure/B2589164.png)